5-(Bromomethyl)-1,1,3,3-tetramethylcyclohexane
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Overview
Description
5-(Bromomethyl)-1,1,3,3-tetramethylcyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1,1,3,3-tetramethylcyclohexane typically involves the bromination of 1,1,3,3-tetramethylcyclohexane. This can be achieved through a free radical halogenation process using bromine (Br2) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, thereby optimizing yield and purity. The use of bromine in large-scale production requires stringent safety measures due to its highly reactive and hazardous nature .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-1,1,3,3-tetramethylcyclohexane can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Iodinated Derivatives: Formed through substitution reactions.
Alcohols and Carboxylic Acids: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-1,1,3,3-tetramethylcyclohexane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions .
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives may be explored for potential pharmacological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1,1,3,3-tetramethylcyclohexane primarily involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in various chemical reactions, including nucleophilic substitution, where it acts as an electrophile, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Benzyl Bromide: Similar in having a bromomethyl group but differs in the aromatic ring structure.
1-Bromoadamantane: Shares the bromomethyl group but has a different polycyclic structure.
Uniqueness: 5-(Bromomethyl)-1,1,3,3-tetramethylcyclohexane is unique due to its highly substituted cyclohexane ring, which imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-(bromomethyl)-1,1,3,3-tetramethylcyclohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Br/c1-10(2)5-9(7-12)6-11(3,4)8-10/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGGPSYYOFKUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)CBr)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1564677-16-2 |
Source
|
Record name | 5-(bromomethyl)-1,1,3,3-tetramethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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